molecular formula C12H12FN3O2 B1327067 3-[1-(3-fluorophenyl)-3-methyl-1H-1,2,4-triazol-5-yl]propanoic acid CAS No. 1142202-58-1

3-[1-(3-fluorophenyl)-3-methyl-1H-1,2,4-triazol-5-yl]propanoic acid

Cat. No. B1327067
M. Wt: 249.24 g/mol
InChI Key: ZPSCWQLDLBCAMU-UHFFFAOYSA-N
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Description

The compound is a derivative of propanoic acid with a 1,2,4-triazole and a fluorophenyl group attached. Propanoic acid is a simple carboxylic acid, and 1,2,4-triazoles are a type of heterocyclic compound that often have biological activity .


Molecular Structure Analysis

The molecular structure of this compound would likely be characterized by the presence of the propanoic acid, 1,2,4-triazole, and fluorophenyl groups. The exact structure would depend on the positions of these groups on the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by the presence of the propanoic acid, 1,2,4-triazole, and fluorophenyl groups. For example, the propanoic acid group could contribute to acidity, and the fluorophenyl group could influence the compound’s reactivity .

Scientific Research Applications

Synthesis and Structural Studies

  • Triazole Derivatives Synthesis : Triazole derivatives, including those related to 3-[1-(3-fluorophenyl)-3-methyl-1H-1,2,4-triazol-5-yl]propanoic acid, have been synthesized for their potential as analgesic agents. One study detailed the microwave-assisted synthesis of these derivatives, emphasizing their potential in pharmacology (Zaheer et al., 2021).

  • Structure Characterization : The structural characterization of triazole derivatives, including those similar to 3-[1-(3-fluorophenyl)-3-methyl-1H-1,2,4-triazol-5-yl]propanoic acid, has been conducted through various methods such as IR, 1H NMR, and X-ray diffraction. These studies are crucial for understanding the molecular structure and potential applications in various fields (Yan Shuang-hu, 2014).

Biological and Pharmaceutical Research

  • Radiopharmaceutical Development : Triazole derivatives have been utilized in the development of radiopharmaceuticals for PET imaging. A study described the automated synthesis of a compound for PET imaging of sphingosine-1 phosphate receptor 1, highlighting the compound's potential in diagnostic imaging (Luo et al., 2019).

  • Antiproliferative Activity in Pt(II)-Complexes : Research has been conducted on platinum complexes with triazole-based ligands for their potential antiproliferative activity against cancer cells. This indicates the role of triazole derivatives in the development of new chemotherapeutic agents (Riccardi et al., 2019).

  • Antimicrobial Activity : Triazole derivatives have demonstrated antimicrobial activity, as shown in a study synthesizing novel compounds for this purpose. This suggests their potential in developing new antimicrobial drugs (Kariuki et al., 2022).

Cheminformatics and Molecular Docking

  • Inhibitors Against Mushroom Tyrosinase : Triazole-based compounds have been investigated for their inhibitory activity against tyrosinase, an enzyme involved in melanogenesis. This research is significant for the development of drugs targeting skin conditions and pigmentation disorders (Hassan et al., 2022).

Future Directions

The future directions for research on this compound would likely depend on its observed properties and potential applications. If it shows promising biological activity, for example, it could be studied further as a potential pharmaceutical .

properties

IUPAC Name

3-[2-(3-fluorophenyl)-5-methyl-1,2,4-triazol-3-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12FN3O2/c1-8-14-11(5-6-12(17)18)16(15-8)10-4-2-3-9(13)7-10/h2-4,7H,5-6H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPSCWQLDLBCAMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=N1)CCC(=O)O)C2=CC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[1-(3-fluorophenyl)-3-methyl-1H-1,2,4-triazol-5-yl]propanoic acid

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